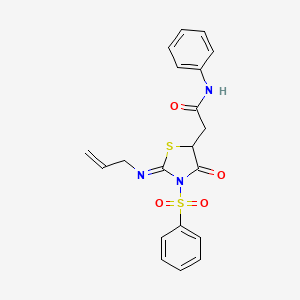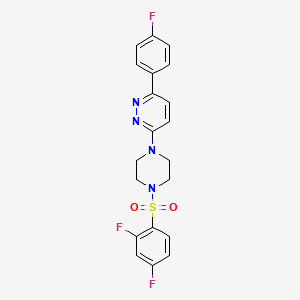![molecular formula C12H24N2O2 B2962683 tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate CAS No. 1932582-19-8](/img/structure/B2962683.png)
tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate , also known by its chemical formula C5H11NO2 , is a compound with intriguing properties. Its systematic IUPAC name reflects its structure: it is the tert-butyl ester of carbamic acid, where the carbamate group is attached to a piperidine ring. The compound’s molecular weight is approximately 117.15 g/mol .
Molecular Structure Analysis
The molecular structure of this compound reveals a piperidine ring with a tert-butyl group and a carbamate moiety attached. The three-dimensional arrangement of atoms influences its biological activity and interactions with other molecules. Computational studies and spectroscopic techniques provide insights into its conformation and stereochemistry .
Chemical Reactions Analysis
The compound can participate in several chemical reactions, including hydrolysis, esterification, and nucleophilic substitutions. Researchers have investigated its reactivity under various conditions, shedding light on its behavior in different environments. Notably, the carbamate group can undergo cleavage, leading to the release of tert-butylamine and the corresponding acid .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Aqueous-Phase Catalysis
The compound is utilized in the development of water-soluble, sterically demanding alkylphosphines for palladium-catalyzed cross-coupling reactions. These reactions occur under mild conditions in aqueous solvents, demonstrating the compound's role in enhancing catalyst activity and facilitating Suzuki, Sonogashira, and Heck couplings of aryl bromides. This methodology is applied to the efficient synthesis of complex molecules like diflunisal, showcasing the compound's contribution to green chemistry by reducing organic solvent use and enabling catalyst recycling (DeVasher, Moore, & Shaughnessy, 2004).
Synthesis of Spirocyclopropanated Analogues
tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate serves as a precursor in the synthesis of spirocyclopropanated analogues of insecticides, such as Thiacloprid and Imidacloprid. This demonstrates the compound's application in creating more efficient and potentially safer agricultural chemicals. The key step involves cocyclization to yield products with significant yields, indicating the compound's utility in synthesizing structurally complex and biologically significant molecules (Brackmann et al., 2005).
Stereoselective Synthesis
The compound is also pivotal in the stereoselective synthesis of intermediates for pharmaceutical applications. For instance, it is used in the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, illustrating its role in the controlled synthesis of stereochemically complex molecules. This capability is crucial for the development of drugs with specific chirality requirements, affecting the efficacy and safety profiles of pharmaceuticals (Wang, Ma, Reddy, & Hu, 2017).
Intermediate in Biological Compounds
Another significant application includes its use as an intermediate in the synthesis of biologically active compounds, like omisertinib (AZD9291). A rapid synthetic method for this compound was established, highlighting the compound's importance in the pharmaceutical industry for developing treatments for diseases such as cancer. The method's efficiency and high yield further underscore the compound's utility in complex synthetic pathways (Zhao, Guo, Lan, & Xu, 2017).
Material Science Applications
In material science, tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate contributes to the development of new materials with unique properties. For example, its derivatives are studied for their role in the formation of isomorphous crystal structures, indicating potential applications in the design of materials with specific crystallographic properties. This research could lead to advancements in electronics, catalysis, and drug delivery systems (Baillargeon et al., 2017).
Wirkmechanismus
Tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate may exhibit biological activity due to its structural resemblance to other bioactive molecules. Its mechanism of action could involve interactions with receptors, enzymes, or cellular components. Further studies are needed to elucidate its specific targets and pathways .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-12(4,5)8-13-7-9/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTRKKUYVZIMQK-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](CNC1)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
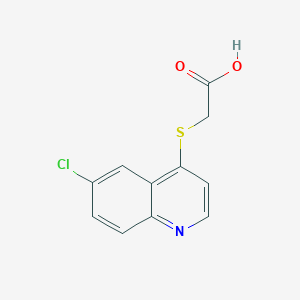
![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2962601.png)

![1'-(2-Bromobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2962604.png)

![N-(4-bromophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2962607.png)

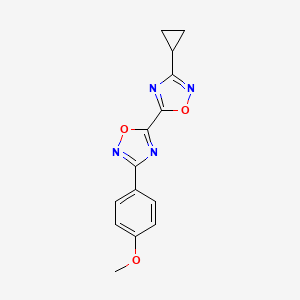
![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)cyclohexanecarboxamide](/img/structure/B2962614.png)
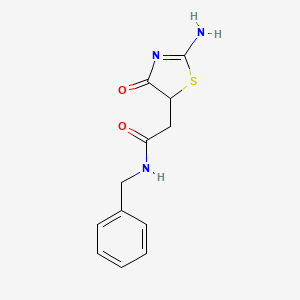
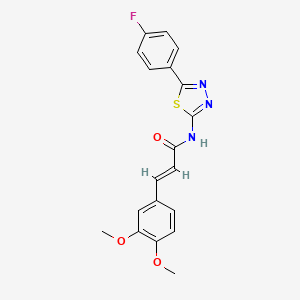
![4-[(Tert-butoxy)methyl]aniline](/img/structure/B2962619.png)
